N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclohexanesulfonamide
Description
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclohexanesulfonamide is a sulfonamide derivative characterized by a cyclohexanesulfonamide group linked to a para-substituted phenyl ring. The phenyl group is further functionalized with a 2-(morpholin-4-yl)-2-oxoethyl side chain. This structure combines a sulfonamide moiety—a common pharmacophore in medicinal chemistry—with a morpholine ring, which often enhances solubility and bioavailability.
Properties
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c21-18(20-10-12-24-13-11-20)14-15-6-8-16(9-7-15)19-25(22,23)17-4-2-1-3-5-17/h6-9,17,19H,1-5,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXUOQOTACZFGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclohexanesulfonamide is a compound of interest due to its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₄H₁₈N₂O₄S
- Molecular Weight : 306.37 g/mol
This structure includes a morpholine ring, which is known for its ability to interact with biological targets, enhancing the compound's pharmacological profile.
The antiproliferative activity of this compound has been evaluated against various cancer cell lines. The compound exhibits its effects primarily through:
- Cell Cycle Arrest : It has been shown to block cell cycle progression at the G2/M phase, leading to apoptosis in cancer cells.
- Microtubule Disruption : The compound binds to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and resulting in cytoskeletal destabilization, which is crucial for cell division.
In Vitro Studies
In a study evaluating the antiproliferative effects on multiple cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma), the following results were observed:
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| This compound | 0.5 | HT-29 | Microtubule disruption |
| This compound | 0.7 | M21 | Cell cycle arrest |
| This compound | 0.6 | MCF7 | Apoptosis induction |
These findings suggest that the compound is effective at low concentrations, indicating high potency against these cancer types.
Study 1: Chick Chorioallantoic Membrane Assay
In vivo studies using the chick chorioallantoic membrane (CAM) assay demonstrated that this compound significantly inhibited angiogenesis and tumor growth. The results indicated that this compound could effectively reduce tumor size comparable to established chemotherapeutics like combretastatin A-4 (CA-4).
Study 2: Resistance Mechanisms
Another important aspect of this compound's evaluation involved its efficacy against chemoresistant cancer cells. The compound maintained its antiproliferative activity in cell lines resistant to traditional chemotherapy agents such as paclitaxel and vinblastine, suggesting a unique mechanism that bypasses common resistance pathways associated with P-glycoprotein overexpression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Structural Features of Target Compound:
- Cyclohexyl group : Contributes to lipophilicity and conformational flexibility.
- Morpholine-oxoethyl side chain : Enhances solubility and may modulate receptor binding.
Comparative Compounds:
Benzimidazole Derivatives () :
- Example : N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-methoxyacetohydrazide (BF).
- Structural Differences : Replaces morpholine with benzimidazole, introducing aromaticity and hydrogen-bonding imidazole NH groups.
- Bioactivity : Exhibits anti-convulsant properties, suggesting sulfonamide and aromatic systems are critical for CNS activity .
N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide (): Structural Differences: Incorporates a thiophene ring and nitroanilino group instead of morpholine-oxoethyl chain. Physicochemical Properties: Intramolecular N-H⋯O hydrogen bonding and crystal packing influenced by sulfonamide and nitro groups .
2-[N-(3-Methoxypropyl)-2-phenylethenesulfonamido]-N-[4-(morpholin-4-yl)phenyl]acetamide () :
- Structural Overlap : Shares the morpholinylphenyl group but includes a methoxypropyl-phenylethenesulfonamide chain.
- Molecular Weight : 473.60 g/mol (vs. target compound’s ~423.52 g/mol*), indicating higher complexity .
*Calculated based on formula: C₁₉H₂₆N₂O₄S.
Bioactivity and Therapeutic Potential
- Anti-Convulsant Activity : Benzimidazole derivatives () highlight the role of sulfonamide-aromatic hybrids in CNS disorders .
- CB2 Receptor Modulation : ’s compound targets CB2 receptors, suggesting sulfonamide-thiophene systems may have anti-inflammatory or neuroprotective applications .
- Solubility and Bioavailability : Morpholine-containing compounds (e.g., ) often exhibit improved pharmacokinetics due to the morpholine’s polarity .
Data Tables
Table 1: Structural and Molecular Comparison
*Calculated value.
Table 2: Spectroscopic Data Highlights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
